

Sapurimycin: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Sapurimycin

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Introduction

Sapurimycin is a potent antitumor antibiotic belonging to the anthra- γ -pyrone class of natural products.[1] Isolated from the fermentation broth of *Streptomyces* sp. DO-116, it has demonstrated significant biological activity, including antibacterial effects against Gram-positive organisms and cytotoxic activity against various cancer models.[2] Structurally related to the kapurimycin family, **Sapurimycin**'s core mechanism of action involves the induction of single-strand breaks in supercoiled DNA, positioning it as a molecule of interest for further investigation in oncology and drug development.[2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental methodologies used for its isolation and characterization.

Chemical Structure and Identification

Sapurimycin possesses a complex polycyclic architecture based on an anthra- γ -pyrone skeleton.[1] A key distinguishing feature is the presence of a carboxymethyl group at the C-5 position and the absence of sugar moieties, which are present in related compounds like pluramycin.[1]

Chemical and Structural Identifiers

The structural and identifying information for **Sapurimycin** is summarized in the table below.

Identifier	Value	Citation
IUPAC Name	4H-Anthra[1,2-b]pyran-5-acetic acid, 7,12-dihydro-8,11-dihydroxy-2-[2-methyl-3-(1-propenyl)oxiranyl]-4,7,12-trioxo-, [2 α ,3 α (Z)]-(+)-	[3]
Molecular Formula	C ₂₅ H ₁₈ O ₉	[3]
Molecular Weight	462.41 g/mol	[3]
CAS Number	132609-35-9	[3]
SMILES	C/C=C/[C@H]1--INVALID-LINK-- (c2cc(=O)c3c(cc4c(C(=O)c5c(cc(c5C4=O)O)O)c3o2)CC(=O)O)O1	[3]
InChI Key	MAUMGBVGKQFVQCP-NAVFIMFESA-N	[3]

Physicochemical Properties

The determination of **Sapurimycin**'s structure was accomplished through extensive spectral analysis of its methyl ester derivative.[1] While the original literature provides detailed spectral data, specific quantitative physicochemical properties are not fully detailed in available abstracts. A summary of known and expected properties is provided below.

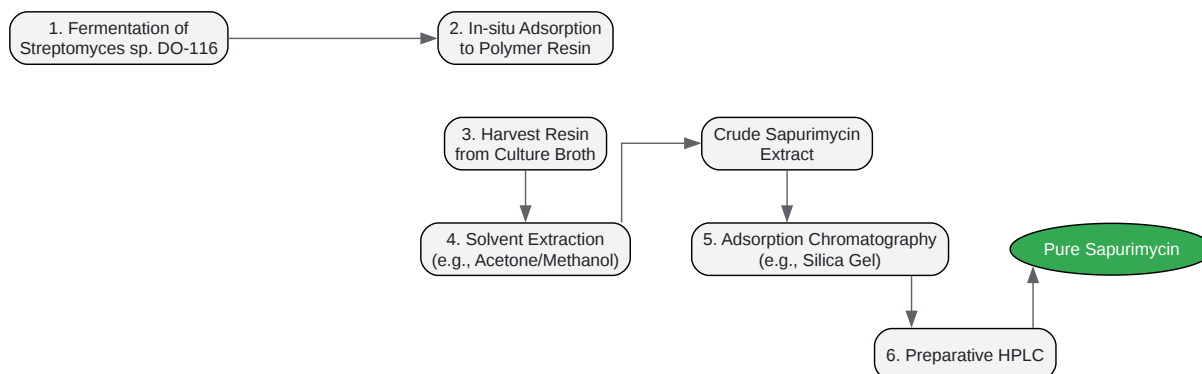
Property	Value / Method of Determination	Citation
Appearance	Yellow powder (inferred from related compounds)	N/A
Melting Point	Not available in reviewed literature.	N/A
Solubility	Not quantitatively specified in reviewed literature.	[1]
UV-Vis Spectroscopy	Data used for structural determination, specific λ_{max} values not available in abstract.	[1]
Infrared Spectroscopy	Data used for structural determination, specific peaks not available in abstract.	[1]
Mass Spectrometry	Used for molecular weight and fragmentation analysis.	[1]
NMR Spectroscopy	^1H and ^{13}C NMR used for complete structure elucidation.	[1]
XlogP (Predicted)	2.9	[4]

Experimental Protocols

The following sections detail the methodologies for the isolation of **Sapurimycin** and the assessment of its primary biological activity.

Isolation and Purification of Sapurimycin

Sapurimycin is produced through fermentation of *Streptomyces* sp. DO-116. A key aspect of the production is the use of a high-porous polymer resin added directly to the fermentation medium. This in situ solid-phase adsorption captures the antibiotic as it is produced, increasing the overall yield.[2] The general workflow for isolation and purification is outlined below.



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*Workflow for **Sapurimycin** Isolation and Purification.*

Methodology:

- Fermentation: Streptomyces sp. DO-116 is cultured in a suitable liquid medium. A high-porous polymer resin (e.g., Diaion HP-20 or equivalent) is added to the medium to adsorb the **Sapurimycin** produced.[2]
- Harvesting: At the conclusion of the fermentation, the resin is harvested from the culture broth by filtration or centrifugation.
- Extraction: The **Sapurimycin**-loaded resin is washed and then extracted with an organic solvent (e.g., acetone, methanol, or ethyl acetate) to elute the active compound. The solvent is then evaporated in vacuo to yield a crude extract.
- Adsorption Chromatography: The crude extract is subjected to adsorption chromatography, typically using a silica gel column, and eluted with a solvent gradient to separate **Sapurimycin** from other metabolites.

- High-Performance Liquid Chromatography (HPLC): Fractions containing **Sapurimycin** are pooled and further purified using preparative reverse-phase HPLC to yield the final, pure compound.

In Vitro DNA Cleavage Assay

The primary mechanism of **Sapurimycin**'s antitumor activity is its ability to induce single-strand breaks in DNA.[2] The following is a representative protocol for assessing this activity using supercoiled plasmid DNA.

Materials:

- Supercoiled plasmid DNA (e.g., pBR322 or ϕ X174)
- **Sapurimycin** (dissolved in a suitable solvent like DMSO or methanol)
- Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Agarose Gel (1%) containing an intercalating dye (e.g., ethidium bromide or SYBR Safe)
- Gel Loading Buffer
- Electrophoresis Buffer (e.g., 1x TAE or TBE)

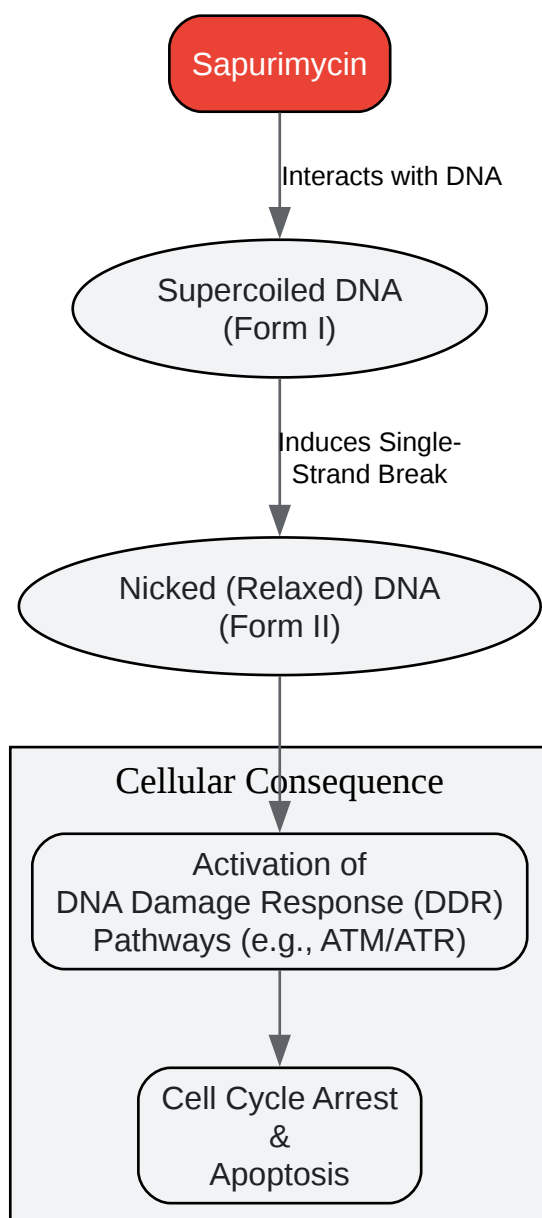
Methodology:

- Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (final concentration ~20-50 ng/ μ L), and varying concentrations of **Sapurimycin**. Ensure the final solvent concentration is low (<5%) to prevent inhibition of the reaction. Include a 'no-drug' control.
- Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding gel loading buffer. Some protocols may include a proteinase K or SDS step to dissociate the drug from the DNA, though this may not be necessary for non-covalent binders.

- Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until adequate separation of the different DNA topoisomers is achieved.
- Visualization: Visualize the DNA bands under UV light.
 - Intact Supercoiled DNA (Form I): Migrates fastest.
 - Nicked, Relaxed Circular DNA (Form II): Migrates slowest. This form is the product of a single-strand break.
 - Linear DNA (Form III): Migrates at an intermediate rate. This is the product of a double-strand break at the same site.
- Analysis: An increase in the intensity of the Form II band with increasing **Sapurimycin** concentration indicates single-strand DNA cleavage activity.

Mechanism of Action and Signaling Pathways

Sapurimycin's biological activity is directly linked to its ability to damage DNA. By inducing nicks in the phosphodiester backbone, it compromises the structural integrity of the genome.



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*Proposed Mechanism of Action for **Sapurimycin**.*

The introduction of single-strand breaks in cellular DNA by **Sapurimycin** is a potent damage signal that activates the DNA Damage Response (DDR) network. This complex signaling cascade, orchestrated by kinases such as ATM and ATR, leads to the phosphorylation of numerous downstream targets. The ultimate cellular outcomes of this pathway activation are typically cell cycle arrest, allowing time for repair, or the initiation of apoptosis (programmed cell death) if the damage is too extensive to be repaired. While the direct interaction with DNA is

established, the specific upstream signaling pathways that might be modulated by **Sapurimycin** or its downstream effects beyond the canonical DDR are not yet fully elucidated in the available literature.

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